

Application Note: Advanced Profiling of Methylthiomethyl Butyrate in Metabolomics

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Compound of Interest

Compound Name: Methylthiomethyl butyrate

CAS No.: 74758-93-3

Cat. No.: B1587262

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From Fermentation Quality Control to Bio-Exposure Monitoring

Executive Summary & Biological Context

Methylthiomethyl butyrate (MTM-Butyrate) (CAS: 74758-93-3) is a potent sulfur-containing volatile ester.^[1] Historically categorized as a flavoring agent (FEMA 3879) characterized by metallic, fruity, and cheesy notes, it has emerged as a critical analyte in two distinct metabolomic domains:

- **Food & Fermentation Metabolomics:** As a marker of sulfur metabolism in yeast (*Saccharomyces cerevisiae*) and a quality indicator in beer (wort boiling efficiency) and exotic fruit profiles.
- **Exposure Metabolomics (Exposome):** As a specific biomarker for dietary intake and, more recently, electronic cigarette (vaping) flavorant exposure, where it has been linked to oxidative stress pathways in plasma.

This guide provides a rigorous technical framework for the extraction, detection, and data interpretation of MTM-Butyrate using GC-MS (volatiles) and LC-MS (biofluids).

Chemical Identity & Properties

Property	Specification	Relevance to Protocol
IUPAC Name	Butanoic acid, (methylthio)methyl ester	Target analyte
Formula	C ₆ H ₁₂ O ₂ S	MW = 148.22 Da
LogP	~1.7 (Estimated)	Lipophilic; requires non-polar extraction or SPME.
Boiling Point	182–183 °C	Suitable for GC analysis; semi-volatile.
Solubility	Soluble in alcohol/oils; poorly soluble in water	In aqueous biofluids, it partitions to lipids/proteins.
Key Fragments (EI)	m/z 61, 75, 43, 148 (Molecular Ion)	m/z 61 (CH ₃ SCH ₂ ⁺) is the diagnostic sulfur fragment.

Analytical Protocol A: Volatile Profiling in Fermentation Matrices (GC-MS)

Application: Quality control in brewing (wort analysis), fruit metabolomics, and food spoilage detection. Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale for HS-SPME

Direct injection is unsuitable due to the complex non-volatile matrix (sugars, proteins) in fermentation broths. HS-SPME provides solvent-free enrichment of volatiles. We select a DVB/CAR/PDMS fiber to capture the wide polarity range of sulfur esters.

Step-by-Step Protocol

Materials:

- Fiber: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
- Internal Standard (IS): 2-Octanol or Ethyl heptanoate (5 ppm in ethanol).
- Sample: Unhopped wort, beer, or fruit juice.

Workflow:

- Sample Preparation:
 - Aliquot 5 mL of sample into a 20 mL headspace vial.
 - Add 1.5 g NaCl (saturation enhances volatilization via the "salting-out" effect).
 - Add 10 μL of Internal Standard solution.
 - Seal with a magnetic screw cap with a PTFE/silicone septum.
- Incubation & Extraction:
 - Equilibration: 40°C for 10 minutes (agitation at 500 rpm).
 - Extraction: Expose fiber to headspace for 30 minutes at 40°C. Note: Sulfur compounds are heat-labile; avoid temperatures >60°C to prevent artifact formation (e.g., disulfide shuffling).
- GC-MS Acquisition:
 - Desorption: 250°C for 3 minutes (splitless mode).
 - Column: DB-WAX or ZB-Wax (polar phase preferred for sulfur separation), 30m \times 0.25mm \times 0.25 μm .
 - Carrier Gas: Helium at 1.0 mL/min (constant flow).
 - Oven Program: 40°C (hold 2 min) \rightarrow 5°C/min to 240°C (hold 5 min).
 - MS Detection: Electron Impact (70 eV), Scan range m/z 35–300.

- Data Processing:
 - Target Ion Extraction: Extract Ion Chromatogram (EIC) for m/z 61 and m/z 148.
 - Quantification: Ratio of Analyte Area (EIC 148) to IS Area.

Analytical Protocol B: Exposure Metabolomics in Biofluids (LC-MS/MS)

Application: Detecting MTM-Butyrate and its downstream adducts in human plasma (e.g., vaping exposure studies). Methodology: High-Performance Liquid Chromatography - High Resolution Mass Spectrometry (HPLC-HRMS).

Rationale for LC-MS

While MTM-Butyrate is volatile, in plasma it exists in equilibrium with protein-bound forms or as polar metabolic adducts. Recent studies (e.g., Redox Metabolomics of Menthol) utilize HILIC (Hydrophilic Interaction Liquid Chromatography) to detect these polar conjugates.

Step-by-Step Protocol

Materials:

- Matrix: Plasma or Serum (50 μ L).
- Extraction Solvent: Acetonitrile:Methanol (3:1) with 0.1% Formic Acid (cold).

Workflow:

- Metabolite Extraction (Protein Precipitation):
 - Add 150 μ L of cold Extraction Solvent to 50 μ L plasma.
 - Vortex vigorously for 30 seconds.
 - Incubate at -20°C for 20 minutes to ensure protein precipitation.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.

- LC-MS Acquisition (HILIC Mode):
 - Column: Waters XBridge Amide or equivalent HILIC column (2.1 x 100 mm, 3.5 μ m).
 - Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 95% B (0-1 min) \rightarrow 40% B (at 12 min) \rightarrow 95% B (re-equilibration).
 - Flow Rate: 0.4 mL/min.
- Mass Spectrometry (Q-TOF or Orbitrap):
 - Ionization: ESI Positive Mode (MTM-Butyrate adducts often form $[M+H]^+$ or $[M+Na]^+$).
 - Source Temp: 350°C.
 - Target Mass: m/z 149.0631 $[M+H]^+$ (Theoretical).
 - Validation: Monitor for in-source fragmentation yielding the m/z 61.0106 ($C_2H_5S^+$) fragment.

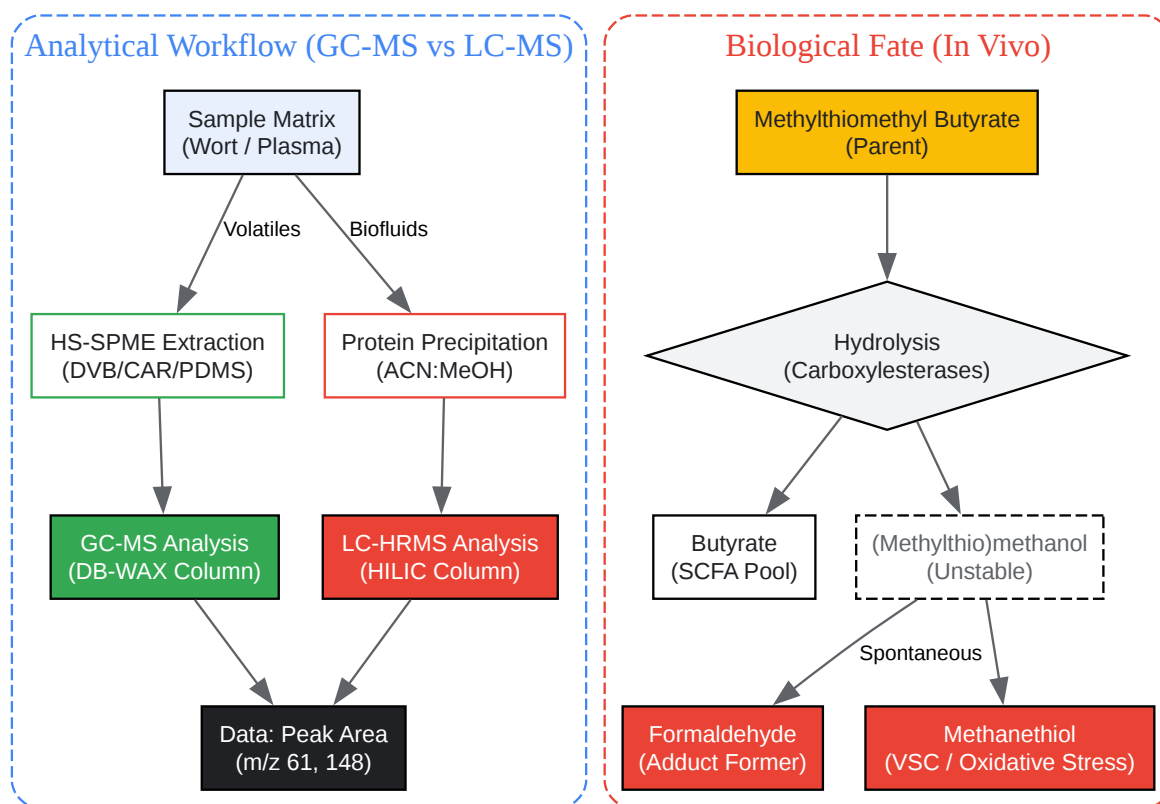
Mechanistic Pathway & Visualization

Understanding the metabolic fate of MTM-Butyrate is crucial for interpreting metabolomic data. Upon entering a biological system (ingestion or inhalation), it undergoes hydrolysis.

Pathway Logic:

- Hydrolysis: Carboxylesterases cleave the ester bond.
- Products: Butyrate (Short Chain Fatty Acid - SCFA) and (Methylthio)methanol.
- Decomposition: (Methylthio)methanol is unstable and spontaneously decomposes into Formaldehyde and Methanethiol.
- Toxicity/Signaling: Methanethiol is a precursor to VSCs (Volatile Sulfur Compounds) causing halitosis or oxidative stress. Formaldehyde drives adduct formation.

Workflow Diagram: Analytical & Metabolic Pathways



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Caption: Figure 1. Dual-stream analytical workflow for MTM-Butyrate and its downstream metabolic decomposition pathway.

Data Interpretation & Troubleshooting

Identification Criteria

- Retention Index (RI): On a polar column (DB-Wax), MTM-Butyrate typically elutes after simple esters but before heavier fatty acids. Calculate RI using an alkane ladder (C8-C20).
- Mass Spectrum Match:
 - Base Peak: m/z 61 ($\text{CH}_3\text{SCH}_2^+$).

- Molecular Ion: m/z 148 (Must be visible, though often weak).
- Secondary: m/z 43 (C₃H₇⁺ from butyrate chain).

Common Artifacts

- Disulfide Formation: If the injection port is too hot (>250°C) or dirty, methanethiol released from MTM-Butyrate can dimerize to Dimethyl Disulfide (DMDS). Solution: Clean liner regularly and lower inlet temperature.
- Carryover: Sulfur compounds stick to metal surfaces. Solution: Use Sulfinert® treated liners and tubing.

References

- World Health Organization (WHO). (2004). Safety Evaluation of Certain Food Additives and Contaminants: **Methylthiomethyl butyrate** (No. 473). WHO Food Additives Series 44. [Link](#)
- Pliego Garcia, E. (2016). Metabolomics of Unhopped Wort and Beer. White Rose eTheses Online, University of Sheffield. (Detailed GC-MS profiling of sulfur volatiles in brewing). [Link](#)
- Go, Y.-M., et al. (2020). Redox Metabolomics of Menthol in Children's Plasma with Second-Hand Cigarette and Electronic Cigarette Exposures. Tobacco Induced Diseases / PubMed Central. (Identifies MTM-Butyrate adducts as exposure markers). [Link](#)
- Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: **Methylthiomethyl butyrate**. [Link](#)

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Sources

- [1. Food safety and quality: details \[fao.org\]](#)

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